4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of related compounds such as 3-fluoro-4-methoxybenzaldehyde highlights a simplified method involving the reaction of 2-fluoroanisole with hexamethylenetetramine, showcasing an efficient route with an 87.3% yield, thus offering potential pathways for synthesizing the compound (Wang Bao-jie, 2006). Another related synthesis involves 4-benzyloxy-2-methoxybenzaldehyde, synthesized via O-alkylation and Vilsmeier-Hack reactions, achieving an 82.26% yield under optimal conditions (Lu Yong-zhong, 2011).
Molecular Structure Analysis
Studies on the crystal structures of methoxybenzaldehyde oxime derivatives provide insights into different conformations and hydrogen-bonding patterns, relevant for understanding the molecular structure of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (L. Gomes et al., 2018).
Chemical Reactions and Properties
The compound's related reactions, such as those involving substituted 4-fluorobenzaldehydes, offer a foundation for understanding potential chemical behaviors and reactions. For example, the synthesis of 4-[18F]fluoroguaiacol from 2-methoxy-4-nitrobenzaldehyde demonstrates the compound's reactive versatility (P. Chakraborty, M. Kilbourn, 1991).
Physical Properties Analysis
Investigations on related compounds, such as the structural transformations under cryogenic conditions of 3-fluoro and 3-fluoro-4-methoxy benzaldehydes, help in understanding the physical properties that could be expected from 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde, including conformational changes and phase behavior (G. O. Ildız, J. Konarska, R. Fausto, 2018).
Chemical Properties Analysis
The chemical properties can be inferred from studies on similar molecules, highlighting reactivity, stability, and interaction with other compounds. For instance, the reactivity of 4-methoxybenzaldehyde in molecular docking investigations provides valuable insights into potential chemical properties and interactions of the target compound (H. Ghalla et al., 2018).
Scientific Research Applications
Synthesis and Chemical Properties
Facile Synthesis : A study outlined a simplified synthesis method for 3-fluoro-4-methoxybenzaldehyde, a compound structurally similar to 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde. This method avoids damage caused by concentrated acids in industrial production and is cost-effective due to the recyclability of trifluoroacetic acid (Wang Bao-jie, 2006).
Crystal Structures and Hirshfeld Surfaces : Research on methoxybenzaldehyde oxime derivatives, which are chemically related, revealed different hydrogen-bonding patterns and conformations in their crystal structures. This study provides insights into the molecular interactions and structural characteristics of similar compounds (L. Gomes et al., 2018).
Electrosynthesis Applications : The compound's related chemical, 4-methoxybenzaldehyde, was used in a study demonstrating paired electrolysis in an electrochemical cell. This method synthesizes two valuable chemicals simultaneously, showcasing the potential of such compounds in green chemistry and sustainable industrial processes (Rebecca S. Sherbo et al., 2018).
Biological and Pharmacological Research
Anticancer Activity : Fluorinated analogs of benzaldehydes, similar to the compound , have been synthesized and evaluated for their anticancer properties. These studies highlight the potential use of such compounds in developing novel anticancer therapies (N. Lawrence et al., 2003).
Fungal Metabolism Studies : Research on the fungus Bjerkandera adusta showed its ability to biotransform halogenated compounds like methoxybenzaldehyde into novel bioconversion products. This indicates the utility of similar compounds in understanding fungal metabolism and biotransformation processes (H. Beck et al., 2000).
Advanced Material and Chemical Research
Photocatalytic Applications : Studies on photocatalytic oxidation of related compounds in water using TiO2 catalysts have shown high selectivity and efficiency. This research is crucial for environmental applications and the development of green chemistry technologies (S. Yurdakal et al., 2009).
Molecular Docking and Structure Analysis : Investigations into the molecular structure and docking behaviors of methoxybenzaldehyde derivatives provide insights into their potential use in pharmaceuticals and enzyme inhibition studies (H. Ghalla et al., 2018).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-[(2-fluorophenyl)methoxy]-3-methoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-18-15-8-11(9-17)6-7-14(15)19-10-12-4-2-3-5-13(12)16/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPRAZFGKOPTHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352773 | |
Record name | 4-[(2-fluorobenzyl)oxy]-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
423156-68-7 | |
Record name | 4-[(2-fluorobenzyl)oxy]-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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